tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Glutamic Acid Analogue : A study by Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, involving the formation of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (Hart & Rapoport, 1999).
Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines : Research by Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing its potential as a new scaffold for substituted piperidines (Harmsen et al., 2011).
Molecular Structure Characterization : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure using single crystal X-ray diffraction, showing a unique bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).
Synthetic Methodology and Applications
Scalable Synthesis of Amino Acid Derivatives : Pandey et al. (2013) reported a scalable approach to synthesize enantiomerically pure cis-1,2-cyclohexanediamines and 7-azabicyclo[2.2.1]heptan-2-amines, starting from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate (Pandey et al., 2013).
Synthesis of Enantiomerically Pure Compounds : Maton et al. (2010) described an efficient method to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, useful for producing compounds in kilogram amounts (Maton et al., 2010).
Chirospecific Synthesis for Peptidomimetics : A method for the chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids was developed by Campbell and Rapoport (1996) for generating peptidomimetics (Campbell & Rapoport, 1996).
Chemical Reactions and Catalysis
- Catalysis in Asymmetric Cyclopropanation : Bertilsson and Andersson (2000) synthesized a dirhodium(II) complex from (1S,3R,4R)-2-(p-tert-butylphenylsulphonyl)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid, demonstrating its use as an efficient catalyst in asymmetric cyclopropanation of alkenes (Bertilsson & Andersson, 2000).
Mechanism of Action
Target of Action
This compound is primarily used in the synthesis of other complex molecules .
Mode of Action
The mode of action of N-Boc-2-azabicyclo[2.2.1]heptan-7-one involves its use as a building block in the synthesis of other complex molecules . It is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Biochemical Pathways
As a synthetic intermediate, it is primarily involved in the construction of other complex molecules .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
As a synthetic intermediate, its primary role is in the synthesis of other complex molecules .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBZZSVXPMUYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171850 | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860265-67-4 | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860265-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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